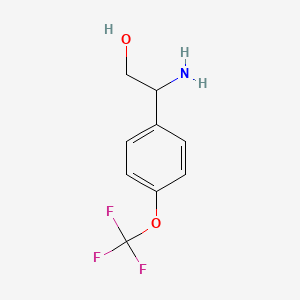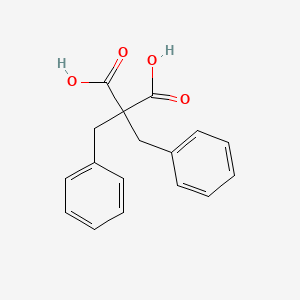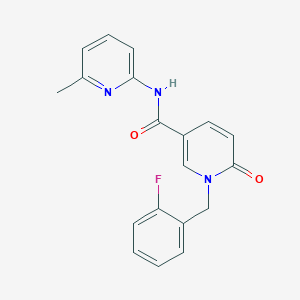![molecular formula C23H28N6O3 B2513954 8-(4-エチルフェニル)-1,7-ジメチル-3-(2-モルホリノエチル)-1H-イミダゾ[2,1-f]プリン-2,4(3H,8H)-ジオン CAS No. 896842-83-4](/img/structure/B2513954.png)
8-(4-エチルフェニル)-1,7-ジメチル-3-(2-モルホリノエチル)-1H-イミダゾ[2,1-f]プリン-2,4(3H,8H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
BenchChem offers high-quality 8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- STK850016は、抗がん剤としての可能性を示しています。研究者らは、腫瘍細胞の増殖抑制とアポトーシス誘導におけるその効果を調査してきました。 細胞周期の進行を妨げ、がん細胞の生存に不可欠なシグナル経路を破壊する可能性があります .
- STK850016は、その免疫調節作用について研究されてきました。サイトカイン産生、T細胞の活性化、マクロファージの機能に影響を与えることで、免疫応答に影響を与える可能性があります。 これらの特性は、自己免疫疾患や炎症性疾患に関連しています .
- この化合物の構造は、神経受容体との相互作用の可能性を示唆しています。研究者らは、神経炎症、神経保護、神経伝達物質系へのその効果を研究してきました。 STK850016は、アルツハイマー病やパーキンソン病などの神経変性疾患に有望である可能性があります .
- 予備的な研究では、STK850016は抗ウイルス効果を示す可能性があることが示されています。特定のウイルス酵素またはタンパク質を標的にすることで、ウイルスの複製を阻害する可能性があります。 特定のウイルスに対するその可能性を検証するには、さらなる調査が必要です .
- STK850016の心臓血管の健康への影響は、研究されています。血管のトーン、血小板凝集、内皮機能に影響を与える可能性があります。 研究者らは、血管拡張薬または抗血小板剤としてのその可能性を調査しています .
- 一部の研究では、STK850016は、グルコース恒常性、脂質代謝、脂肪生成に関連する代謝経路に影響を与える可能性があることが示唆されています。 研究者らは、肥満とその関連する代謝合併症の管理におけるその役割を調査しています .
がん研究と化学療法
免疫調節と炎症
神経疾患
抗ウイルス活性
心臓血管の健康
代謝性疾患と肥満
作用機序
Target of Action
The primary target of STK850016 is the sodium channel gene SCN1A . This gene plays a crucial role in the functioning of the nervous system, particularly in the transmission of signals in the brain .
Mode of Action
STK850016 is an antisense oligonucleotide (ASO) designed to upregulate the expression of the SCN1A gene . It does this by leveraging the non-mutant (wild type) copy of SCN1A to restore physiological NaV1.1 levels . This interaction with its target leads to changes in the functioning of the nervous system, particularly in reducing the frequency and severity of seizures in patients with Dravet syndrome .
Biochemical Pathways
It is known that the compound interacts with the scn1a gene, which is involved in the regulation of sodium channels in neurons . These channels play a critical role in the initiation and propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system .
Pharmacokinetics
The pharmacokinetics of STK850016 have been studied in non-human primates (NHPs). A 14-compartment NHP pharmacokinetic model for STK850016 was designed based on distribution from 95 NHPs following single or repeat intrathecal (IT) doses . The pharmacokinetics in NHPs was characterized in cerebrospinal fluid (CSF), plasma, 3 spinal cord regions, 8 brain regions, and a lump compartment (uncharacterized brain tissues) . This model is anticipated to help identify an optimal dosing regimen for a Phase 3 study .
Result of Action
The action of STK850016 has shown promising results in clinical trials. Data from ongoing studies of STK850016 provide evidence of a disease-modifying effect for Dravet syndrome . Patients treated with STK850016 demonstrated substantial and durable reductions in convulsive seizure frequency and improvements in multiple measures of cognition and behavior .
Action Environment
The action, efficacy, and stability of STK850016 are influenced by various environmental factors. These include the dosage administered, the frequency of administration, and the individual patient’s physiological characteristics
特性
IUPAC Name |
6-(4-ethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-4-17-5-7-18(8-6-17)29-16(2)15-28-19-20(24-22(28)29)25(3)23(31)27(21(19)30)10-9-26-11-13-32-14-12-26/h5-8,15H,4,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBCEOCUJLPGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B2513874.png)
![3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid](/img/structure/B2513875.png)

![5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2513879.png)
![9-benzyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513881.png)
![[5-(2-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2513883.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2513886.png)
![(4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2513888.png)
![dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B2513889.png)
![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2513890.png)

![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2513893.png)
